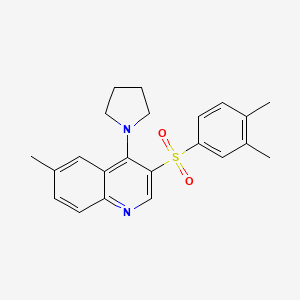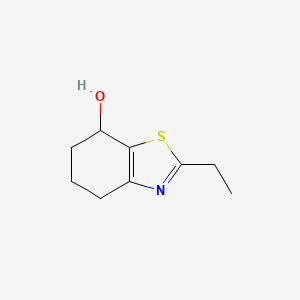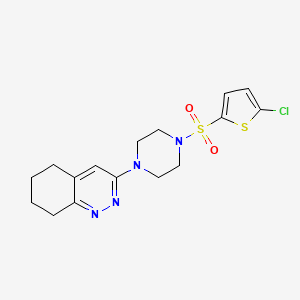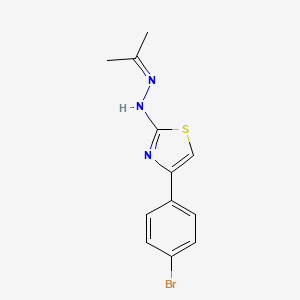
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyridine Metallations in Synthesis of NK-1 Antagonists
Pyridine metallation chemistry was employed to produce compounds with NK-1 antagonist activity, demonstrating the utility of triazole derivatives in developing potential therapeutic agents (Jungheim et al., 2006).
π-hole Tetrel Bonding Interactions
Synthesis and characterization of triazole derivatives, including those with α-ketoester functionality, revealed insights into π-hole tetrel bonding interactions. This research contributes to understanding the chemical properties of such compounds (Ahmed et al., 2020).
Antimicrobial Activity of Triazole Derivatives
The synthesis of new 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activity highlight the potential of triazole compounds in addressing microbial infections (Fandaklı et al., 2012).
Molecular Docking Studies as EGFR Inhibitors
Investigation into benzimidazole derivatives bearing 1,2,4-triazole for anti-cancer properties involved molecular docking studies, highlighting the role of such compounds in cancer treatment research (Karayel, 2021).
Antibacterial and Antifungal Activities
The synthesis of 1,5-disubstituted 1,2,3-triazoles and their testing for antibacterial and antifungal activities further demonstrate the broad-spectrum potential of these compounds in treating infections (Vo, 2020).
Synthesis of Antiepileptic Drug Rufinamide
A novel, solventless, metal-free synthesis method for rufinamide, an antiepileptic drug, and its analogues using triazole derivatives shows their significance in pharmaceutical manufacturing (Bonacorso et al., 2015).
Synthesis and Anticancer Evaluation
The creation and evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for anticancer activity signifies the role of triazoles in oncology (Bekircan et al., 2008).
Antimicrobial Agents Development
The synthesis of novel compounds derived from 1,2,3-triazole and their evaluation as antimicrobial agents indicates their potential in developing new antimicrobial therapies (Jadhav et al., 2017).
Mycobacterium tuberculosis Inhibitors
Research on pyrazolo[4,3-c]pyridine carboxamides as inhibitors against Mycobacterium tuberculosis highlights the significance of triazole derivatives in combating tuberculosis (Amaroju et al., 2017).
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-3-17-10-12-20(13-11-17)29-23(19-8-6-14-25-15-19)22(27-28-29)24(30)26-16-18-7-4-5-9-21(18)31-2/h4-15H,3,16H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTQJNDXILJWKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B2417314.png)
![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)

![N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2417319.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2417320.png)




![1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2417326.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide](/img/structure/B2417330.png)
![2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417333.png)
![1-(4-bromophenyl)-5-(2,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2417335.png)
